molecular formula C17H18N6O9S4 B15193699 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate CAS No. 128401-52-5

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

Cat. No.: B15193699
CAS No.: 128401-52-5
M. Wt: 578.6 g/mol
InChI Key: HNHGYZUPQGFTIA-UCWWPINPSA-N
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Description

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as thiazole rings, an oxo group, and a carboxylic acid group. Its unique configuration and properties make it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the thiazole rings, followed by the introduction of the amino and methoxyimino groups. The final steps involve the formation of the bicyclic structure and the addition of the hydrogen sulfate group. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The industrial production methods are designed to be efficient and cost-effective, while also ensuring the safety and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and methoxyimino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments, while others need specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles involved.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole rings and other functional groups play a crucial role in binding to target molecules, influencing their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules and bicyclic structures with similar functional groups. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific configuration, which confer distinct chemical and biological properties

Properties

CAS No.

128401-52-5

Molecular Formula

C17H18N6O9S4

Molecular Weight

578.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C17H16N6O5S3.H2O4S/c1-28-21-10(9-6-31-17(18)19-9)13(24)20-11-14(25)23-12(16(26)27)8(5-30-15(11)23)4-22-2-3-29-7-22;1-5(2,3)4/h2-3,6-7,11,15H,4-5H2,1H3,(H3-,18,19,20,24,26,27);(H2,1,2,3,4)/b21-10+;/t11-,15-;/m1./s1

InChI Key

HNHGYZUPQGFTIA-UCWWPINPSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CSC=C4)C(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CSC=C4)C(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

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